2-AMINO-N'-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic and optical properties.
Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it has been shown to inhibit bacterial enzymes, leading to antimicrobial effects . The Schiff base moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline: Similar Schiff base with different substituents.
2-[(2-Hydroxyphenyl)methylidene]amino nicotinic acid: Another Schiff base with a different core structure.
Uniqueness
2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of a thiazole ring and a Schiff base moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7-10(19-12(13)15-7)11(18)16-14-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15)(H,16,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELZKZQAJQUQJG-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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